9-chloro-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
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Description
9-chloro-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C21H17ClN2O2 and its molecular weight is 364.83. The purity is usually 95%.
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Biological Activity
The compound 9-chloro-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a member of the pyrazolo[1,5-c][1,3]oxazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This complex structure contributes to its biological activity through various mechanisms of action.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains and fungi. The compound's ability to inhibit microbial growth can be attributed to its interaction with microbial cell membranes and metabolic pathways.
Compound | Activity | Reference |
---|---|---|
This compound | Antimicrobial | |
5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole | Antifungal |
Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects in several studies. It can inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process. A comparative study demonstrated that the compound exhibited a significant reduction in edema in animal models.
Anticancer Activity
The anticancer potential of this compound is supported by various studies showing its cytotoxic effects against different cancer cell lines. Mechanistic studies suggest that it induces apoptosis and inhibits cell proliferation through modulation of signaling pathways.
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives similar to this compound. These derivatives were tested for their antimicrobial and anti-inflammatory properties using standard protocols such as the agar diffusion method and carrageenan-induced paw edema model.
Findings from Case Studies:
- Antimicrobial Efficacy : The synthesized derivatives showed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Safety Profile : Histopathological analysis indicated minimal toxicity in vital organs at therapeutic doses.
- Mechanism Insights : In vitro studies revealed that the compound inhibited COX enzymes selectively, suggesting a targeted approach to inflammation management.
Properties
IUPAC Name |
9-chloro-5-(furan-2-yl)-2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c1-13-4-6-14(7-5-13)17-12-18-16-11-15(22)8-9-19(16)26-21(24(18)23-17)20-3-2-10-25-20/h2-11,18,21H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEUMMUJRBYRAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.